2,3-Dihydroxypropyl benzoate
Overview
Description
2,3-Dihydroxypropyl benzoate is an organic compound with the molecular formula C10H12O4 It is an ester formed from benzoic acid and 2,3-dihydroxypropyl alcohol
Mechanism of Action
Target of Action
The primary target of 2,3-Dihydroxypropyl benzoate is the enzyme 2,3-dihydroxybenzoate-AMP ligase . This enzyme is found in organisms like Bacillus subtilis . The compound also interacts with Neutrophil gelatinase-associated lipocalin in humans .
Mode of Action
The compound interacts with its targets through a specific mechanism. For instance, in the enzyme 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae (2,3-DHBD_Ao), the compound travels through a V-shaped tunnel in the enzyme . The side chain conformation of a tyrosine residue controls the entry and exit of the substrate/product during reversible reactions .
Biochemical Pathways
The compound affects the benzoate catabolism pathway. Specifically, it is associated with the protocatechuate branch of the beta-ketoadipate pathway . This pathway is involved in the metabolism of benzoate, a compound that can be derived from various sources, including food additives .
Result of Action
It is known that the compound’s interaction with its targets can lead to changes in the activity of the targeted enzymes . These changes can then affect the biochemical pathways in which these enzymes are involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH can affect the direction of the enzyme catalytic reactions . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,3-Dihydroxypropyl benzoate are largely determined by its interactions with various biomolecules. For instance, a study found that this compound interacts with a V-shaped tunnel of 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae . The side chain conformation of a tyrosine residue controls the entry and exit of the substrate/product during reversible reactions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, which is evident in its interaction with the 2,3-dihydroxybenzoic acid decarboxylase enzyme .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl benzoate can be achieved through several methods. One common method involves the esterification of benzoic acid with 2,3-dihydroxypropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Reactants: Benzoic acid and 2,3-dihydroxypropyl alcohol
Catalyst: Concentrated sulfuric acid or hydrochloric acid
Conditions: Refluxing the mixture at elevated temperatures (around 80-100°C) for several hours
Another method involves the transesterification of methyl benzoate with 2,3-dihydroxypropyl alcohol in the presence of a base catalyst such as sodium methoxide.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxypropyl benzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce benzoic acid and 2,3-dihydroxypropyl alcohol.
Oxidation: It can be oxidized to form benzoic acid and other oxidation products.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Hydrolysis: Benzoic acid and 2,3-dihydroxypropyl alcohol
Oxidation: Benzoic acid and other oxidation products
Substitution: Various substituted benzoates depending on the reagents used
Scientific Research Applications
2,3-Dihydroxypropyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the formulation of cosmetics and personal care products due to its moisturizing properties.
Comparison with Similar Compounds
2,3-Dihydroxypropyl 4-hydroxybenzoate: Similar structure but with an additional hydroxyl group on the benzene ring.
2,3-Dihydroxypropyl butyrate: Similar ester but with a butyrate group instead of a benzoate group.
Glycerol esters: Compounds like glycerol monostearate and glycerol monooleate share similar hydroxyl functionalities.
Uniqueness: 2,3-Dihydroxypropyl benzoate is unique due to its specific combination of hydroxyl and benzoate groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable esters makes it valuable in multiple applications.
Properties
IUPAC Name |
2,3-dihydroxypropyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCPXHKCMRZQAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872268 | |
Record name | 2,3-Dihydroxypropyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40872268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3376-59-8 | |
Record name | 1-Monobenzoylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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